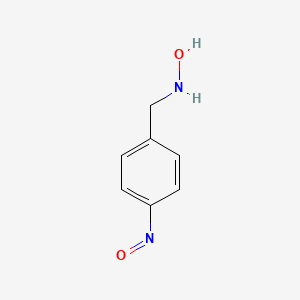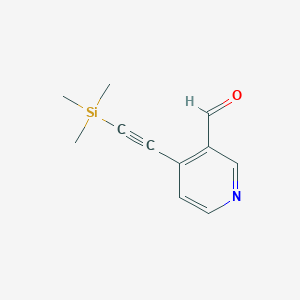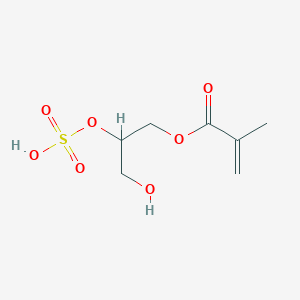![molecular formula C17H18F2N2 B14240528 Piperazine, 1-[bis(3-fluorophenyl)methyl]- CAS No. 516446-98-3](/img/structure/B14240528.png)
Piperazine, 1-[bis(3-fluorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is a fluorinated benzhydrylpiperazine compound. It is known for its significant role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other chemical compounds. The compound has a molecular formula of C17H18F2N2 and a molecular weight of 288.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[bis(3-fluorophenyl)methyl]- typically involves the reaction of piperazine with halogenated analogues of the second fragments via nucleophilic substitution . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
化学反応の分析
Types of Reactions
Piperazine, 1-[bis(3-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated analogues react with piperazine.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, halogenated compounds, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .
科学的研究の応用
Piperazine, 1-[bis(3-fluorophenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of piperazine, 1-[bis(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its role as a calcium antagonist, which can block calcium channels and affect cellular processes . Additionally, it may exhibit antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Flunarizine: A selective calcium antagonist with similar molecular structure and pharmacological properties.
1-[Bis(4-fluorophenyl)methyl]piperazine: Another fluorinated benzhydrylpiperazine with comparable chemical and biological activities.
Uniqueness
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is unique due to its specific fluorination pattern and its versatile applications in various fields of research and industry. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of important pharmaceutical compounds highlight its significance.
特性
CAS番号 |
516446-98-3 |
|---|---|
分子式 |
C17H18F2N2 |
分子量 |
288.33 g/mol |
IUPAC名 |
1-[bis(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-3-13(11-15)17(21-9-7-20-8-10-21)14-4-2-6-16(19)12-14/h1-6,11-12,17,20H,7-10H2 |
InChIキー |
CSGXQONYCDYAMM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(C2=CC(=CC=C2)F)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
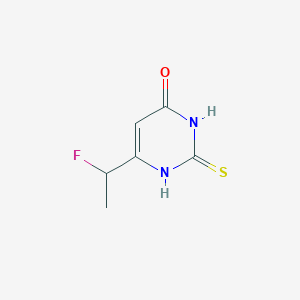
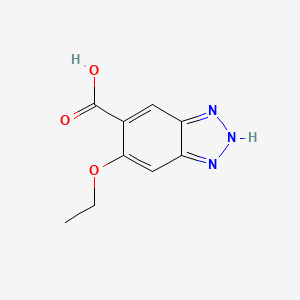
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
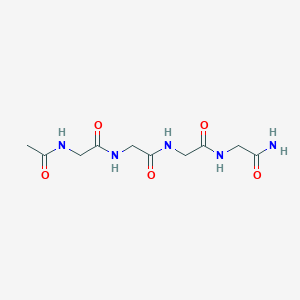
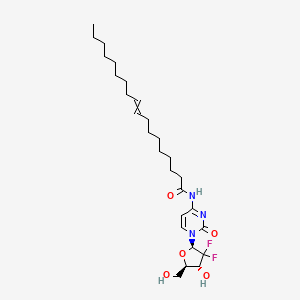

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
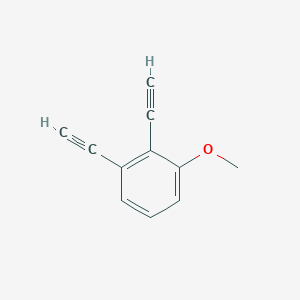
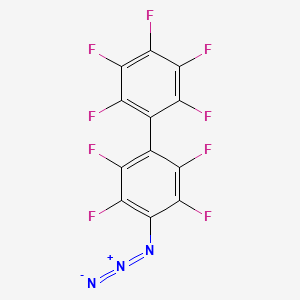
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
